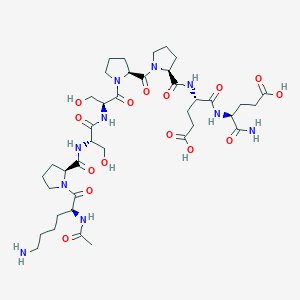

Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2

Description

Properties

Molecular Formula |

C39H62N10O15 |

|---|---|

Molecular Weight |

911.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

NJSODKGEFNFGRI-PJYAFMLMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 (A6 Peptide): Mechanism of Action and Therapeutic Applications

Executive Summary

The synthetic octapeptide Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 (commonly designated as the A6 peptide or Angstrom6) has emerged as a potent modulator of tumor metastasis, cellular migration, and targeted drug delivery. Originally derived from the connecting peptide domain of human urokinase plasminogen activator (uPA), A6 exhibits a highly specific, non-canonical mechanism of action: rather than antagonizing its primary target, the CD44 receptor , it acts as a therapeutic agonist. This whitepaper provides an in-depth technical analysis of the A6 peptide’s structural biology, its paradoxical mechanism of action, validated experimental protocols, and its modern applications as a targeting ligand in nanomedicine.

Molecular Identity and Structural Homology

The A6 peptide (Ac-KPSSPPEE-NH2) is an 8-amino acid capped peptide corresponding to residues 136–143 of the uPA connecting peptide domain[1]. Despite its origin, A6 does not bind to the uPA receptor (uPAR) nor does it interfere with uPA/uPAR binding[1].

Instead, A6 exerts its effects through direct interaction with CD44 , a heavily glycosylated transmembrane protein responsible for cell-cell and cell-matrix adhesion. The mechanistic basis for this interaction lies in a striking structural homology: the A6 sequence (KPSSPPEE) is highly homologous to a linear sequence natively found within CD44 itself (120-NASAPPEE-127 )[2]. This native sequence resides within an exposed linker between two

Core Mechanism of Action: The CD44 Paradox

In traditional pharmacology, inhibiting cell migration typically involves antagonizing an adhesion receptor to prevent the cell from gripping the extracellular matrix (ECM). The A6 peptide operates on a paradoxical paradigm: Therapeutic Agonism [2].

-

Conformational Alteration: A6 binds directly to CD44, inducing a structural shift that obscures the epitope normally recognized by the DF1485 monoclonal antibody[2].

-

Potentiation of Adhesion: Rather than blocking the receptor, A6 potentiates the CD44-dependent adhesion of cancer cells to Hyaluronic Acid (HA)[2].

-

The Migration Halt: Cell migration (chemotaxis) requires a dynamic, cyclical process: focal adhesions must assemble at the leading edge and disassemble at the trailing edge. By hyper-activating CD44-HA adhesion, A6 physically "tethers" the cell to the ECM. The cell becomes unable to execute the detachment phase of motility, effectively paralyzing it and desensitizing it to further migratory signals[2].

Diagram 1: A6 Peptide mechanism of action via CD44 agonism and downstream signaling.

Intracellular Signaling Cascade

The physical tethering is reinforced by an intracellular signaling cascade. A6 binding to CD44 induces the rapid phosphorylation of Focal Adhesion Kinase (FAK) and MAP/ERK Kinase (MEK) [2]. The sustained activation of FAK leads to an over-maturation of focal adhesions. Because the turnover of these kinase signals is required for the retraction of the cell's trailing edge, their persistent phosphorylation by A6 acts as a biochemical anchor, further inhibiting invasion and metastasis[2].

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the evaluation of A6 must employ self-validating experimental designs that prove causality rather than mere correlation.

In Vitro Chemotaxis Assay (Boyden Chamber)

To prove that A6’s anti-migratory effect is strictly CD44-dependent (and not a result of generalized cytotoxicity), the protocol must utilize a matched positive/negative cell line control system[2].

-

Step 1 (Preparation): Starve CD44-positive (e.g., SKOV3 ovarian cancer) and CD44-negative (e.g., late-passage A2780) cells overnight.

-

Step 2 (Seeding): Seed

cells into the upper chamber of a Boyden apparatus separated by an 8 µm porous membrane. -

Step 3 (Gradient Establishment): Fill the lower chamber with NIH3T3 conditioned media supplemented with VEGF to act as a potent chemoattractant.

-

Step 4 (Intervention): Treat the upper chamber with titrating concentrations of A6 peptide (0.001 to 100 µmol/L).

-

Step 5 (Analysis): After 4-6 hours, fix, stain, and quantify migrated cells.

-

Causality Check: A6 will exhibit an

of 5–110 nmol/L in SKOV3 cells but will show zero inhibitory effect on A2780 cells. This differential response self-validates that the mechanism is exclusively mediated by CD44[2].

In Vivo Experimental Metastasis Model

Evaluating anti-metastatic drugs requires bypassing primary tumor growth to isolate the drug's effect on extravasation and colonization[2].

-

Step 1 (Inoculation): Inject

B16-F10 murine melanoma cells (highly CD44+) intravenously (I.V.) into the tail vein of C57BL/6 mice. -

Step 2 (Dosing): Administer A6 peptide (100 mg/kg) subcutaneously (s.c.) twice daily, starting on Day 0.

-

Step 3 (Endpoint): Sacrifice mice on Day 11. Harvest lungs and fix in Bouin's solution.

-

Step 4 (Quantification): Count the macroscopic black melanotic foci on the lung surface.

-

Causality Check: I.V. injection ensures cells are already in circulation. A reduction in lung foci (typically ~50% reduction with A6) proves the peptide specifically inhibits the ability of circulating tumor cells to arrest, adhere to the pulmonary endothelium, and colonize[2].

Diagram 2: In vivo experimental metastasis workflow for evaluating A6 efficacy.

Nanomedicine Applications: A6 as a Targeting Ligand

Beyond its direct therapeutic efficacy, the high binding affinity of A6 for CD44 has led to its modern repurposing as a homing ligand in nanomedicine. Because CD44 is heavily overexpressed on cancer stem cells and Triple-Negative Breast Cancer (TNBC) cells, conjugating A6 to the surface of polymeric nanoparticles enables highly specific drug delivery[3][4].

-

A6-PLGA-PEG (Doxorubicin/Anti-miR-21): A6-functionalized nanoparticles loaded with Doxorubicin and antisense-miR-21 successfully overcome drug resistance in MDA-MB-231 TNBC cells. The A6 targeting reduces the Doxorubicin

from 25.65 µM (free drug) down to 2.5 µM[3]. -

A6-PCL-PEG (Curcumin): Poly(ε-caprolactone)-poly(ethylene glycol) nanoparticles functionalized with A6 have been engineered to deliver Curcumin. These ~76 nm particles exploit CD44-mediated endocytosis to trigger apoptosis specifically in cancer cells while sparing non-cancerous MCF-10A cells[4].

Quantitative Data Summary

| Parameter | Model / Cell Line | Value / Outcome | Source |

| Migration Inhibition ( | Ovarian/Breast Cancer (CD44+) | 5 to 110 nmol/L | 2 |

| In Vivo Efficacy | B16-F10 Melanoma (Lung Foci) | 50% reduction (100 mg/kg s.c. BID) | 2 |

| Targeted Cytotoxicity ( | MDA-MB-231 (Curcumin-NPs-A6) | 21.3 ± 1.57 µM | 4 |

| Resistance Reversal ( | Resistant MDA-MB-231 (NPA6.DOX) | 2.5 µM (vs 25.65 µM free DOX) | 3 |

References

- Source: Frontiers in Immunology / PMC (2015)

- Source: Molecular Cancer Therapeutics / AACR Journals (2011)

- Source: bioRxiv (2025)

- Source: Preprints.org (2024)

Sources

- 1. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting and combating drug resistance in triple-negative breast cancer using nano polymer: Efficacy of A6 peptide-PLGA-PEG nanoparticle loaded with doxorubicin and anti-miR-21 in in vitro and vivo model | bioRxiv [biorxiv.org]

- 4. preprints.org [preprints.org]

An In-Depth Technical Guide to the A6 Peptide and its Interaction with the Urokinase Plasminogen Activator (uPA) System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) remodeling, a process fundamental to both normal physiological functions and pathological conditions such as cancer metastasis.[1] Elevated levels of uPA system components are significant negative prognostic indicators in numerous cancers, making this system a compelling target for therapeutic intervention.[1][2][3] This guide provides a comprehensive technical overview of the uPA system and focuses on the A6 peptide, a promising therapeutic agent that modulates this pathway. We will delve into the molecular mechanisms, preclinical and clinical evidence, and detailed experimental protocols relevant to the study of A6 and the uPA system.

The Urokinase Plasminogen Activator (uPA) System: A Central Player in Cellular Invasion

The uPA system is a serine protease system integral to the degradation of the ECM and basement membrane, which is a prerequisite for cancer cell invasion and metastasis.[4] Its primary components include:

-

Urokinase Plasminogen Activator (uPA): A serine protease that converts the inactive zymogen plasminogen into the active protease plasmin.[2][5]

-

Urokinase Plasminogen Activator Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored cell surface receptor that binds uPA, localizing its proteolytic activity to the cell surface.[5][6]

The binding of uPA to uPAR is a pivotal event, initiating a proteolytic cascade that leads to the degradation of ECM components.[5] This process facilitates tumor cell migration and invasion.[5] Beyond its proteolytic functions, the uPA-uPAR complex also activates intracellular signaling pathways, such as the Jak-STAT, PI3K, and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.[5][7]

The uPA-uPAR Axis in Cancer Progression

In numerous malignancies, the components of the uPA system are overexpressed, correlating with poor patient prognosis.[1][2] The system's involvement in multiple stages of cancer progression, including tumor growth, angiogenesis, and metastasis, has been extensively documented.[3][5] This central role has established the uPA system as a prime target for the development of novel anti-cancer therapies.[2]

The A6 Peptide: A Novel Modulator of the uPA System

A6 is a synthetic eight-amino-acid peptide (Ac-KPSSPPEE-NH2) derived from the connecting peptide domain of human uPA (amino acids 136-143).[8][9] It represents a unique therapeutic approach by targeting the broader consequences of uPA system activation rather than directly inhibiting enzymatic activity.

Mechanism of Action: Beyond Direct uPA-uPAR Inhibition

Initial hypotheses suggested that A6 might function by directly inhibiting the interaction between uPA and uPAR.[8][10] However, subsequent research has revealed a more nuanced mechanism. A6 does not bind to uPAR or directly interfere with uPA/uPAR binding.[9][11] Instead, its primary target is the multifunctional cell surface glycoprotein CD44.[9][11]

Key Mechanistic Insights:

-

CD44 Binding: A6 binds to CD44, a receptor for hyaluronic acid (HA) that is involved in cell adhesion, migration, and signaling.[9][11][12]

-

Modulation of CD44 Activity: This binding alters the conformation of CD44, enhancing its adhesive activity to HA and activating downstream signaling pathways, including the phosphorylation of focal adhesion kinase (FAK) and MAP/ERK kinase (MEK).[12][13]

-

Inhibition of Cell Migration and Invasion: By modulating CD44 activity, A6 effectively inhibits the migration and invasion of cancer cells that express CD44.[9][12] The IC50 for migration inhibition in responsive cell lines ranges from 10 to 100 nmol/L.[9][14]

The sequence of A6 shares homology with a region in the link domain of CD44, which may explain its binding and modulatory effects.[9]

Diagram: A6 Peptide Mechanism of Action

Caption: A6 peptide binds to the CD44 receptor, modulating its activity and inhibiting cell migration and invasion.

Preclinical and Clinical Evidence for A6 Efficacy

The therapeutic potential of the A6 peptide has been investigated in a range of preclinical models and early-phase clinical trials.

Preclinical Studies

In vitro studies have consistently demonstrated the ability of A6 to inhibit the migration and invasion of various cancer cell lines, including breast, ovarian, lung, glioma, and prostate cancers, in a dose-dependent manner.[9] This inhibitory effect correlates with the level of CD44 expression.[12]

In vivo, A6 has shown significant anti-tumor and anti-metastatic activity in xenograft models.[9][15] For instance, in a B16-F10 melanoma lung metastasis model, A6 treatment reduced the number of lung foci by 50%.[12][13] Furthermore, combination therapy of A6 with conventional chemotherapeutic agents like cisplatin has demonstrated synergistic effects in inhibiting tumor growth.[9]

Clinical Trials

Phase I clinical trials in patients with advanced gynecologic cancers have established a favorable safety profile for A6, with no dose-limiting toxicities observed.[12][16] The peptide was well-tolerated, with only minor local injection site reactions reported.[16] A Phase II study in patients with persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma also supported its safety and showed preliminary signs of efficacy.[5]

These promising early results have paved the way for further clinical investigation of A6, including its potential in treating hematological malignancies like chronic lymphocytic leukemia (CLL).[9][11][17]

Experimental Protocols for Studying the A6 Peptide and the uPA System

Rigorous and well-controlled experimental design is paramount for elucidating the complex interactions between the A6 peptide and the uPA system.

In Vitro Assays

4.1.1. uPA Activity Assay

This colorimetric assay is used to measure the enzymatic activity of uPA and to screen for potential inhibitors.

Principle: A chromogenic substrate cleaved by active uPA produces a colored product that can be quantified spectrophotometrically at 405 nm.[18]

Protocol:

-

Prepare samples (purified uPA, cell culture supernatant, or tissue extracts).[18]

-

Reconstitute the uPA positive control and chromogenic substrate.

-

Add Assay Buffer to a 96-well plate.

-

Add the uPA standard and samples to the appropriate wells.

-

Add the chromogenic substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C.

-

Read the absorbance at 405 nm at multiple time points.

-

Calculate uPA activity based on the rate of color development.

4.1.2. Cell Migration and Invasion Assays (Boyden Chamber)

These assays are fundamental for assessing the anti-migratory and anti-invasive properties of A6.

Principle: Cells migrate through a porous membrane towards a chemoattractant. The number of migrated cells is quantified to determine the effect of the test compound.

Protocol:

-

Coat the upper chamber of the transwell insert with Matrigel (for invasion assay) or leave uncoated (for migration assay).

-

Seed cancer cells in serum-free media into the upper chamber.

-

Add the A6 peptide at various concentrations to the upper chamber.

-

Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a sufficient period to allow for cell migration/invasion.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the stained cells under a microscope.

4.1.3. Protein-Protein Interaction Assays

To investigate the binding of A6 to CD44, co-immunoprecipitation or pull-down assays can be employed.[19]

Principle: An antibody specific to a target protein is used to precipitate the protein from a cell lysate. Any interacting proteins are also pulled down and can be identified by Western blotting.

Protocol (Co-Immunoprecipitation):

-

Lyse cells expressing the target proteins.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with an antibody against the bait protein (e.g., CD44).

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., biotinylated A6).[12]

Diagram: Experimental Workflow for In Vitro Analysis

Caption: Workflow for key in vitro experiments to characterize the activity of A6.

In Vivo Animal Models

Animal models are crucial for evaluating the systemic efficacy and safety of A6.

4.2.1. Xenograft Tumor Growth and Metastasis Models

Principle: Human cancer cells are implanted into immunocompromised mice to establish tumors. The effect of A6 on tumor growth and metastasis is then monitored.

Protocol:

-

Select an appropriate immunocompromised mouse strain (e.g., SCID or nude mice).[20]

-

Inject a suspension of human cancer cells (e.g., B16-F10 melanoma cells for lung metastasis) either subcutaneously (for primary tumor growth) or intravenously (for metastasis).[12][13]

-

Administer A6 or a vehicle control to the mice via a suitable route (e.g., subcutaneous or intraperitoneal injection).[15]

-

Monitor tumor growth by measuring tumor volume with calipers.

-

At the end of the study, harvest tumors and relevant organs (e.g., lungs) for histological analysis and quantification of metastases.[12]

4.2.2. Genetically Engineered Mouse Models (GEMMs)

GEMMs that spontaneously develop tumors in a specific organ can provide a more physiologically relevant context for evaluating A6. Mouse models with targeted deletions or modifications of uPA or uPAR are also valuable tools.[21]

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | A6 Peptide | Control | Significance (p-value) | Reference |

| IC50 for Migration (nmol/L) | 10 - 110 | N/A | N/A | [9][12][14] |

| Inhibition of Lung Metastases (%) | 50 | 0 | p = 0.029 | [12][13] |

| Inhibition of Tumor Growth (with Cisplatin, %) | 92 | 53 (Cisplatin alone) | Significant | [9] |

Conclusion and Future Directions

The A6 peptide represents a novel and promising therapeutic strategy that targets the tumor microenvironment by modulating the CD44-mediated signaling cascade, a pathway influenced by the uPA system. Its excellent safety profile and encouraging preclinical and early clinical results warrant further investigation. Future research should focus on:

-

Elucidating the precise molecular interactions between A6 and the various isoforms of CD44.

-

Exploring the potential of A6 in combination with other targeted therapies and immunotherapies.

-

Conducting larger, randomized clinical trials to definitively establish the efficacy of A6 in various cancer types.

-

Developing A6-conjugated nanovehicles for targeted drug delivery to enhance therapeutic efficacy.[22]

By continuing to unravel the complexities of the uPA system and innovative molecules like the A6 peptide, we can move closer to developing more effective and less toxic treatments for cancer.

References

- The urokinase plasminogen activator system in cancer: a putative therapeutic target?. (2008-03-15).

- Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - Frontiers.

- The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC.

- uPAR, beyond regulating physiological functions, has orchestrated roles in cancer (Review). (2022-10-18).

- Full article: Urokinase Plasminogen Activator System as a Potential Target for Cancer Therapy - Taylor & Francis. (2009-11-10).

- The Urokinase Plasminogen Activator System: A Target for Anti-Cancer Therapy. (2009-02-01).

- The Urokinase Plasminogen Activator System: Role in Malignancy. (2004-01-01).

- Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - MDPI. (2023-10-09).

- Definition of urokinase-derived peptide A6 - NCI Drug Dictionary - National Cancer Institute.

- Modulation of CD44 Activity by A6-Peptide - PMC.

- A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and Metastasis of CD44-Expressing Cells - AACR Journals. (2011-11-08).

- Clinical trials with uPA/uPAR system inhibitors. - ResearchGate.

- Angstrom6 (A6 Peptide) | PAI-1 Inhibitor - MedchemExpress.com. (2015-03-30).

- uPA‐derived peptide, Å6 is involved in the suppression of lipopolysaccaride‐promoted inflammatory osteoclastogenesis and the resultant bone loss - PMC - NIH.

- A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and Metastasis of CD44-Expressing Cells | Request PDF - ResearchGate.

- A peptide derived from the nonreceptor binding region of urokinase plasminogen activator (uPA) inhibits tumor progression and angiogenesis and induces tumor cell death in vivo - PubMed. (2000-07-15).

- Modulation of CD44 Activity by A6-Peptide - PubMed. (2015-03-30).

- Selective abrogation of the uPA-uPAR interaction in vivo reveals a novel role in suppression of fibrin-associated inflammation | Blood - ASH Publications. (2010-09-02).

- A6, a urokinase plasminogen activator (uPA)-derived peptide in patients with advanced gynecologic cancer: a phase I trial - PubMed. (2005-10-15).

- uPA Activity Assay Kit - Sigma-Aldrich.

- Inhibition of Urokinase Activity Reduces Primary Tumor Growth and Metastasis Formation in a Murine Lung Carcinoma Model - ATS Journals. (2009-03-04).

- CD44-Specific A6 Short Peptide Boosts Targetability and Anticancer Efficacy of Polymersomal Epirubicin to Orthotopic Human Multiple Myeloma - PubMed. (2019-11-15).

- UPA, a universal protein array system for quantitative detection of protein–protein, protein–DNA, protein–RNA and protein–ligand interactions - PMC.

- UPA ACTIVITY ASSAY KIT | ECM600 | SIGMA-ALDRICH - Scientific Laboratory Supplies.

Sources

- 1. The urokinase plasminogen activator system in cancer: a putative therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Urokinase Plasminogen Activator System: A Target for Anti-Can...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uPA‐derived peptide, Å6 is involved in the suppression of lipopolysaccaride‐promoted inflammatory osteoclastogenesis and the resultant bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of CD44 Activity by A6-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A peptide derived from the nonreceptor binding region of urokinase plasminogen activator (uPA) inhibits tumor progression and angiogenesis and induces tumor cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A6, a urokinase plasminogen activator (uPA)-derived peptide in patients with advanced gynecologic cancer: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. UPA, a universal protein array system for quantitative detection of protein–protein, protein–DNA, protein–RNA and protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. atsjournals.org [atsjournals.org]

- 21. ashpublications.org [ashpublications.org]

- 22. CD44-Specific A6 Short Peptide Boosts Targetability and Anticancer Efficacy of Polymersomal Epirubicin to Orthotopic Human Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

The A6 Peptide: Discovery, Molecular Mechanisms, and Therapeutic Applications in Oncology

Executive Summary

The transition from broad-spectrum cytotoxic agents to highly targeted molecular therapies represents the cornerstone of modern oncology. Within this paradigm, the A6 peptide (Ac-KPSSPPEE-NH2) has emerged as a fascinating biological tool. Originally discovered during investigations into the urokinase plasminogen activator (uPA) cascade, A6 represents a paradigm shift: it bypasses its parent molecule's canonical receptor and instead directly agonizes CD44 , a transmembrane glycoprotein heavily implicated in cancer metastasis and stem cell maintenance. This whitepaper provides an in-depth technical analysis of the A6 peptide’s origin, structural biology, mechanistic signaling, and its modern applications in both direct anti-metastatic therapy and targeted nanomedicine.

Discovery and Origin: The uPA/uPAR Paradigm Shift

The extracellular matrix (ECM) degradation required for tumor invasion is largely driven by the1 and its receptor (uPAR)[1]. uPA is a serine protease comprising an N-terminal growth factor domain (which binds uPAR), a C-terminal catalytic domain (which converts plasminogen to plasmin), and a bridging "connecting peptide domain"[2].

Historically, researchers assumed that inhibiting the uPA/uPAR interaction at the N-terminus was the only way to halt uPA-mediated metastasis. However, detailed mutagenesis studies revealed that the connecting peptide domain (amino acid residues 132–158) possessed independent regulatory functions. Specifically, the phosphorylation or substitution of Serine 138 completely inhibited uPA-induced cell migration without altering the binding affinity of uPA to uPAR[2].

This critical observation led to the isolation of an 8-amino acid sequence from this connecting domain (residues 136–143): Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu, which inherently includes the vital Serine 138 residue[2]. To prevent rapid exopeptidase degradation in vivo, the sequence was chemically capped with an N-terminal acetyl group and a C-terminal amide, yielding the highly stable A6 peptide (Ac-KPSSPPEE-NH2)[2][3].

Molecular Characteristics and The CD44 Axis

Despite its uPA origin, A6 does not bind to uPAR[2]. Instead, structural homology mapping revealed that the A6 sequence closely mimics a linear sequence (120-NASAPPEE-127) located within the hyaluronic acid (HA)-binding domain of the CD44 receptor [4]. CD44 is a heavily glycosylated membrane protein that dictates cell-cell and cell-matrix adhesion, and is frequently overexpressed in aggressive, drug-resistant cancer phenotypes[4][5].

When A6 binds to CD44, it induces a profound conformational change in the receptor. This structural alteration is so significant that standard monoclonal antibodies (such as DF-1485) can no longer recognize their specific CD44 epitopes post-A6 binding[4]. Paradoxically, while A6 potentiates the adhesion of CD44 to its native ligand (Hyaluronic Acid), it completely paralyzes the cell's ability to migrate in response to chemotactic signals[4][6].

Mechanistic Signaling Pathway

The cellular paralysis induced by A6 is not a result of cytotoxicity, but rather an over-activation of focal adhesion dynamics. Upon A6 binding, CD44 triggers the rapid phosphorylation of Focal Adhesion Kinase (FAK) at specific tyrosine residues (Y397, Y576/577, and Y925) and activates the MAP/ERK Kinase (MEK) cascade[4][6]. This hyper-signaling forces the reorganization of the actin cytoskeleton, effectively anchoring the cell to the ECM and preventing the dynamic assembly/disassembly of focal adhesions required for motility[6].

Figure 1: Mechanism of action of the A6 peptide via the CD44 receptor signaling axis.

Quantitative Data: Efficacy and Affinity

A6 exhibits potent anti-migratory effects across a wide spectrum of CD44-positive malignancies. The table below synthesizes the inhibitory profiles of A6, demonstrating its efficacy in the nanomolar range without inducing direct cellular proliferation toxicity.

Table 1: A6 Peptide Inhibitory Profiles Across Cancer Cell Lines

| Cell Line | Cancer Type | CD44 Expression | IC50 (Migration Inhibition) | Key Biological Observation | Ref |

| OVCAR8 | Ovarian | High | 10 – 100 nM | Complete blockade of chemotactic migration. | [3] |

| MDA-MB-231 | Breast | High | 5 – 110 nM | Significant reduction in Matrigel invasion. | [4] |

| B16-F10 | Melanoma | High | In vivo (100 mg/kg) | 50% reduction in lung metastatic foci generation. | [4] |

| HCT116 | Colon | High | N/A (Targeting) | High cellular uptake when conjugated to nanocarriers. | [5] |

Experimental Protocols: Validating A6 Efficacy

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the methodologies used to assess A6's biological activity and its modern application in nanomedicine.

Protocol 1: A6-Mediated Paralysis in Transwell Migration Assays

Objective: Quantify the anti-migratory effect of A6 on CD44+ tumor cells.

-

Serum Starvation: Culture MDA-MB-231 cells in serum-free media for 24 hours prior to the assay.

-

Mechanistic Rationale: Depleting exogenous growth factors synchronizes the cell cycle and maximizes the cellular dependency on the specific chemoattractant gradient introduced later, reducing background noise.

-

-

A6 Peptide Pre-incubation: Harvest cells and incubate with A6 peptide (50 nM) for 30 minutes at 37°C.

-

Mechanistic Rationale: Allows A6 sufficient time to bind the CD44 receptor, induce the necessary conformational changes, and trigger FAK/MEK phosphorylation prior to the migration challenge.

-

-

Gradient Establishment: Seed the pre-treated cells into the upper chamber of a Matrigel-coated Transwell insert (8 µm pore size). Fill the lower chamber with media containing 10% FBS or Hyaluronic Acid (HA).

-

Mechanistic Rationale: The 8 µm pores allow for active diapedesis, while the HA/FBS in the lower chamber provides the chemotactic pull necessary to stimulate migration.

-

-

Fixation and Quantification: After 24 hours, swab the non-migrating cells from the upper chamber. Fix the migrated cells on the basal side with 4% Paraformaldehyde (PFA) and stain with Crystal Violet.

-

Mechanistic Rationale: PFA crosslinks proteins to preserve cellular morphology. Crystal Violet intercalates DNA, allowing precise spectrophotometric or visual quantification of the "paralyzed" fraction versus the control.

-

Protocol 2: Synthesis of A6-Functionalized Nanocarriers for Targeted Delivery

Because A6 specifically targets CD44 (which is overexpressed in many solid tumors and leukemias), it is increasingly used as a homing ligand for 7[5][7].

Objective: Formulate A6-conjugated Poly(ε-caprolactone)-Poly(ethylene glycol) (PCL-PEG) nanoparticles encapsulating hydrophobic therapeutics (e.g., Curcumin or HSP90 inhibitors).

-

Polymer Activation: Dissolve PCL-PEG-COOH in DMSO. Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Mechanistic Rationale: EDC activates the terminal carboxyl group of the PEG chain, and NHS stabilizes it into an amine-reactive ester, preventing rapid hydrolysis in aqueous environments.

-

-

Peptide Conjugation: Add the A6 peptide (Ac-KPSSPPEE-NH2) to the activated polymer mixture.

-

Mechanistic Rationale: Because the N-terminus of A6 is acetylated, the primary amine on the side chain of the Lysine (K) residue acts as the sole nucleophile. It attacks the NHS ester to form a highly stable amide linkage, ensuring the peptide is conjugated without disrupting its CD44-binding conformation.

-

-

Drug Encapsulation via Self-Assembly: Add the hydrophobic drug (e.g., Curcumin) to the mixture, followed by dropwise addition into an aqueous phase under sonication.

-

Mechanistic Rationale: The hydrophobic PCL segments collapse inward to encapsulate the drug, while the hydrophilic PEG-A6 corona extends outward into the aqueous phase, stabilizing the micelle and exposing the targeting ligand to the environment.

-

-

Dialysis and Purification: Dialyze the dispersion against distilled water (MWCO 3500 Da) for 48 hours.

-

Mechanistic Rationale: Removes unencapsulated drug, unreacted peptide, and organic solvents. This ensures the final formulation is a self-validating, highly pure targeted system that will not induce off-target toxicity in healthy tissues.

-

Figure 2: Workflow for formulating and deploying A6-functionalized targeted nanocarriers.

Clinical Translation and Future Perspectives

The A6 peptide has successfully transitioned from benchtop discovery to clinical evaluation. In Phase I and Phase II clinical trials (specifically for persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma), A6 demonstrated an exceptional safety profile with no dose-limiting toxicities or adverse coagulation effects, despite its uPA origins[6].

Today, the future of A6 lies in its dual-action potential. Not only does it serve as a direct anti-metastatic agent by paralyzing CD44-expressing cells, but its high affinity for CD44 makes it an ideal targeting moiety for nanomedicine. Recent advancements have successfully utilized A6 to functionalize albumin-based nanoparticles (A6-HSA) and polymeric micelles (PCL-PEG-A6) to deliver potent HSP90 inhibitors and natural compounds like curcumin directly into the tumor microenvironment, bypassing systemic toxicity[5][7].

References

- The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - MDPI.[https://vertexaisearch.cloud.google.

- A Phase II Study of a Urokinase-Derived Peptide (A6) in the Treatment of Persistent or Recurrent Epithelial Ovarian, Fallopian Tube, or Primary Peritoneal Carcinoma - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnsJh_JIgY2KcwsgQEM-wkypf_L23gMjuKGFI-OuPb6LV6Y6SULJFwMbPZ-c--1izFQwpUDjGiENJcYKZC9u41WRsdZDhlcukUJJpy213ik0ERavDYZAvxR5wZy-L_oz5DxjfOT-1KEZP2WA==]

- Modulation of CD44 Activity by A6-Peptide - Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpTqARbSUzxmruxDSIlH3R81K7S6c1c41h6EpEnSh24nUv5yUxFCJwVHfm-rDjnJiHTVQLfMLfKBo9gU7xSDn3G3sc2ItpHC3kWWzs4Qcp3tSqNDeyuIincc5caTg3o48BkgWmYM-XM6DRISH7pQQOQWm5Xgq0kIz9KZzldkLWQVevJWPXfmsKqf19xffwLGA=]

- PCL-PEG Nanoparticle Functionalized with A6 Peptide: A Promising Delivery System for Curcumin Against Cancer Cells - Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHECKfdtSpm-udRz-bb6A11C4_5QpB33w6OhE3LOTqIgTozhwNon4Z94ml6foCp7Z5RygiBq9ErRkI7DosH2Blt0OCPtSW_XFH3PeXFOKYmFqCy1LBt_Z7DbCZpUV8X8K4xl3OvPsUtIdpvQog_]

- A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and Metastasis of CD44-Expressing Cells - AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqyf71vzxN0PQurrZADPdhotA0l2hC6czbEsfawSEqnVQOpRFVC_oOwScEVRoDpTrc8JRFklvrnfOW5MYoXsykyd1kG5ETgd6p3HZ_sFupK0SZauG9IuWQj4UzuFie0fGThwTPPF3eF6mOvFcuANv0i-19MgJqp2tJYNUOgFgg2MUdvDv7Spco83s8mzl2TIs6QRbiWONwzvX0cw==]

- Angstrom6 (A6 Peptide) | PAI-1 Inhibitor - MedchemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-0Xr0stLd8TEA_wj-JXS-ZFVEUHWzClU6_kUOWOLm4rIMhAxSK-FBlH_OwRT0pwgU49MsGj8bjbYBRXHojZHgPmnGumZXI1tSFxOoVZ1XSPYV6ET4_3p5TgKln2TcypxCXpUIVyYm]

- Targeted delivery of HSP90 inhibitors for efficient therapy of CD44-positive acute myeloid leukemia and solid tumor-colon cancer - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECkIvz_QvI7TfTbLJ10HKGVZGAxte5B9OA04GltHcy5o1DQn3UFG0VU1sqEtvh-8Ik8C52eb_P-FZIYsNQH5_xJ6SOigHmlCRAs4hWlfe6Lj7et3LIpiCVBtL1T9s0dhdhu_o2X_FBs3mjgGk=]

Sources

- 1. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies [mdpi.com]

- 2. Frontiers | Modulation of CD44 Activity by A6-Peptide [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeted delivery of HSP90 inhibitors for efficient therapy of CD44-positive acute myeloid leukemia and solid tumor-colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase II Study of a Urokinase-Derived Peptide (A6) in the Treatment of Persistent or Recurrent Epithelial Ovarian, Fallopian Tube, or Primary Peritoneal Carcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

A Technical Guide to the A6 Peptide and its Agonistic Interaction with the CD44 Receptor: A Novel Therapeutic Axis

Preamble: A Paradigm Shift in Targeting Tumor Metastasis

For decades, the therapeutic focus in oncology has been dominated by cytotoxic agents aimed at rapidly dividing cells. However, the primary driver of cancer mortality remains metastasis, a complex process orchestrated by a subpopulation of highly motile and invasive cancer cells.[1] A key cell surface receptor implicated in this process is CD44, whose intricate signaling network governs cell adhesion, migration, and survival.[2][3] This guide delves into the molecular mechanics of a promising therapeutic agent, the A6 peptide, which uniquely modulates CD44 activity. Unlike traditional antagonists, A6 acts as an agonist, activating the receptor's adhesive functions while paradoxically inhibiting the very migratory and invasive phenotypes that drive metastasis.[4][5] This document provides an in-depth exploration of the A6-CD44 interaction, the resultant downstream signaling, its therapeutic potential, and the robust experimental methodologies required for its investigation.

Molecular Profile of the Key Interactors

The A6 Peptide: A Derivative of Urokinase with Novel Functionality

The A6 peptide is a synthetic, capped eight-amino-acid peptide with the sequence Ac-KPSSPPEE-NH2.[1][4] It is derived from the connecting peptide domain (residues 136-143) of the human urokinase plasminogen activator (uPA), a serine protease.[1] Critically, A6 does not engage with the uPA receptor (uPAR) or interfere with the uPA/uPAR enzymatic cascade.[1][6] Its biological activity is entirely novel and directed towards the CD44 receptor.[1] Preclinical and clinical studies have highlighted its potent anti-migratory, anti-invasive, and anti-metastatic properties across a range of cancers, coupled with an excellent safety profile and no dose-limiting toxicity in animal models.[1][4][6]

The CD44 Receptor: A Multifunctional Adhesion Molecule

CD44 is a transmembrane glycoprotein that functions as the principal cell surface receptor for hyaluronic acid (HA), a major component of the extracellular matrix (ECM).[1][4][7] Beyond HA, CD44 interacts with other ECM ligands such as osteopontin, collagens, and fibronectin.[4][7] The human CD44 gene contains 20 exons, which through complex alternative splicing, give rise to numerous isoforms.[2][8]

-

CD44 standard (CD44s): The smallest and most ubiquitously expressed isoform, constructed from ten constant exons.[2][9]

-

CD44 variant (CD44v): Larger isoforms containing insertions from one or more of ten variant exons (v1-v10), which are expressed in a more restricted manner but are frequently upregulated in cancer.[2][7]

CD44 plays a pivotal role in cell-cell and cell-matrix interactions, lymphocyte homing, and signal transduction.[3] In oncology, CD44 is recognized as a marker for cancer stem cells (CSCs) and is associated with tumor progression, metastasis, and chemoresistance.[5] The binding of its primary ligand, HA, to CD44 on cancer cells is known to activate pro-survival pathways.[1][6]

The A6-CD44 Binding Interaction: A Mechanistic Deep Dive

The therapeutic action of A6 is predicated on its direct and specific binding to the CD44 receptor. This interaction is not a simple competitive inhibition of HA binding but rather a more nuanced allosteric modulation.

Evidence of Direct Physical Interaction

The direct binding of A6 to CD44 has been unequivocally demonstrated through several key experimental approaches:

-

Affinity Labeling: Studies using biotin-tagged A6 peptide showed that it can be chemically cross-linked to CD44 on the surface of CD44-expressing cells, and this complex can be subsequently identified via immunoprecipitation.[4][5]

-

Antibody Binding Perturbation: The binding of A6 to CD44 induces a conformational change in the receptor. This was demonstrated by the observation that A6 treatment perturbs the binding of a specific anti-CD44 monoclonal antibody, DF1485, to its epitope, indicating a structural alteration upon A6 engagement.[4][10]

The rationale for this interaction is rooted in sequence homology; the A6 peptide sequence (KPSSPPEE) shares marked homology with a sequence (NASAPPEE) located within the HA-binding domain of CD44.[4] This homologous region is present in all CD44 isoforms, suggesting A6 can target a broad range of CD44-expressing cells.[4]

The Agonistic Paradox: Activating Adhesion to Inhibit Migration

A central and intriguing aspect of A6's mechanism is its agonistic effect on CD44's adhesive function. While inhibiting cell migration, A6 treatment increases the adhesion of CD44-expressing cells to HA-coated surfaces.[1][4] This effect is CD44-dependent, as it is not observed in cells lacking CD44 expression and can be blocked by anti-CD44 antibodies.[1]

This suggests a model where A6 binding locks CD44 into a high-affinity state for its matrix ligand, HA. This enhanced, stabilized adhesion may physically tether the cells to the ECM, thereby preventing the dynamic cycles of adhesion and de-adhesion required for cell motility and invasion. This "anchoring" effect is a novel strategy for inhibiting metastasis.

Downstream Signaling Cascades Activated by A6

The binding of A6 to CD44 is not a passive event; it initiates an intracellular signaling cascade that contributes to its anti-migratory phenotype. The choice to investigate focal adhesion and MAPK pathways is logical, as these are well-established downstream effectors of integrin and adhesion receptor signaling, including CD44.

Activation of Focal Adhesion Kinase (FAK) and MEK

In CD44-expressing cells, treatment with A6 leads to the rapid phosphorylation of key signaling molecules:

-

Focal Adhesion Kinase (FAK): A6 induces phosphorylation of FAK at multiple tyrosine residues (pY397, pY576/577, and pY925).[11] FAK is a critical mediator of signals from the ECM and is central to cell migration and survival.

-

MAP/ERK Kinase (MEK): A6 also enhances the phosphorylation of MEK (pS217/221), a core component of the mitogen-activated protein kinase (MAPK) pathway.[4][5]

This activation is specific, as it does not occur in CD44-negative cells treated with A6.[4] While activation of these pathways is often associated with proliferation and migration, the context of A6-induced signaling appears to be different, potentially leading to a state of stabilized adhesion rather than motile signaling.

A6-CD44 Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by the A6 peptide.

Caption: Workflow for Co-Immunoprecipitation to confirm the A6-CD44 interaction.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics (association and dissociation rates) of the A6 peptide to purified CD44 protein.

Rationale: SPR is a label-free, real-time optical technique that measures changes in mass on a sensor surface. [12]By immobilizing the CD44 receptor and flowing the A6 peptide over it, one can precisely calculate the on-rate (kₐ), off-rate (kₔ), and equilibrium dissociation constant (Kₗ). [13][14] Step-by-Step Methodology:

-

Sensor Chip Preparation: Choose a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

-

Ligand Immobilization: Immobilize recombinant human CD44 ectodomain onto the activated sensor surface via amine coupling to a target density (e.g., 2000-4000 RU). Deactivate remaining active esters with ethanolamine. A reference channel should be prepared similarly but without the protein.

-

Analyte Preparation: Prepare a dilution series of the A6 peptide in a suitable running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kₗ (e.g., from 1 nM to 1 µM).

-

Binding Analysis (Kinetics): Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of A6 over the ligand and reference surfaces for a set association time, followed by a buffer-only flow for a dissociation time.

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound A6 without damaging the immobilized CD44.

-

Data Analysis: Subtract the reference channel data from the active channel data for each injection to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.

Protocol: In Vivo Metastasis Assay (Lung Colonization Model)

Objective: To evaluate the efficacy of the A6 peptide in inhibiting tumor metastasis in a living organism.

Rationale: This model mimics the final stage of metastasis where circulating tumor cells extravasate and colonize a distant organ (the lung). [15]It provides a robust and quantitative measure of a compound's anti-metastatic potential. [16] Step-by-Step Methodology:

-

Animal Model: Use immunocompromised mice (e.g., C57BL/6 for syngeneic B16-F10 cells or nude mice for human cell lines).

-

Tumor Cell Injection: Harvest highly metastatic tumor cells (e.g., B16-F10 melanoma) and inject a defined number (e.g., 2.5 x 10⁵ cells) into the lateral tail vein of each mouse. This delivers the cells directly into circulation.

-

Treatment Regimen: Randomize mice into treatment groups (e.g., Vehicle control, A6 peptide). Begin treatment shortly after cell injection (e.g., Day 1). Administer A6 peptide (e.g., 100 mg/kg) subcutaneously twice daily. [4][5]4. Monitoring: Monitor mice daily for health and body weight.

-

Endpoint and Analysis: At a predetermined endpoint (e.g., Day 14-21), euthanize the mice. Harvest the lungs and fix them in Bouin's solution. The metastatic nodules on the lung surface will appear as distinct black (for B16-F10) or white foci.

-

Quantification: Count the number of surface lung metastases for each mouse. Compare the mean number of metastases between the control and A6-treated groups using appropriate statistical tests (e.g., t-test).

Caption: Workflow for an in vivo lung colonization metastasis study.

Conclusion and Future Directions

The A6 peptide represents a novel therapeutic strategy that targets the CD44 receptor not by inhibition, but by agonistic modulation of its adhesive function. This unique mechanism, which stabilizes cell-matrix adhesion to prevent migration, has shown significant promise in preclinical models of metastasis. The direct binding to CD44 and subsequent activation of FAK and MEK signaling pathways are key to its biological effects. As a well-tolerated peptide that can be used alone or in combination with other agents, and as a targeting moiety for drug delivery, A6 holds considerable potential for clinical translation in the fight against metastatic cancer. Future research should focus on elucidating the precise structural details of the A6-CD44 interaction, further exploring its utility in combination therapies, and optimizing its use in targeted nanomedicine platforms.

References

-

Finlayson, M. (2015). Modulation of CD44 Activity by A6-Peptide. Frontiers in Immunology, 6, 135. [Link]

-

Piotrowicz, R. S., et al. (2011). A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and Metastasis of CD44-Expressing Cells. Molecular Cancer Therapeutics, 10(11), 2072–2082. [Link]

-

Piotrowicz, R. S., et al. (2011). A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells. PubMed, 10(11), 2072-82. [Link]

-

Thaer, K. H., et al. (n.d.). Integrin α6 targeted cancer imaging and therapy. Source not specified. [Link]

-

Wang, J., et al. (2019). CD44-Specific A6 Short Peptide Boosts Targetability and Anticancer Efficacy of Polymersomal Epirubicin to Orthotopic Human Multiple Myeloma. Advanced Materials, 31(46), e1904742. [Link]

-

Hafiz, Z. Z., et al. (2021). CD44: A Multifunctional Mediator of Cancer Progression. Cancers, 13(24), 6243. [Link]

-

Wang, J., et al. (n.d.). A6 peptide-tagged, ultra-small and reduction-sensitive polymersomal vincristine sulfate as a smart and specific. Source not specified. [Link]

-

American Association for Cancer Research. (2011). A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation and Inhibits the Migration and Metastasis of CD44-Expressing Cells. Molecular Cancer Therapeutics. [Link]

-

Boyd, D., et al. (2003). A urokinase-derived peptide (A6) increases survival of mice bearing orthotopically grown prostate cancer and reduces lymph node metastasis. The American Journal of Pathology, 162(2), 609-614. [Link]

-

Medical News. (2020). New technique helps study peptide-receptor interactions on the cell surface. Medical News. [Link]

-

Finlayson, M. (2015). Modulation of CD44 Activity by A6-Peptide. Patrinum. [Link]

-

ResearchGate. (n.d.). A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and Metastasis of CD44-Expressing Cells. Request PDF. [Link]

-

Shetty, M. (2014). Structure, function and role of CD44 in neoplasia. Journal of Cancer Research and Therapeutics, 10(3), 473-479. [Link]

-

MDPI. (2021). CD44 Receptor. Encyclopedia. [Link]

-

Afify, S. M., et al. (2018). Novel CD44-downstream signaling pathways mediating breast tumor invasion. International Journal of Molecular Sciences, 19(10), 3043. [Link]

-

Wikipedia. (n.d.). CD44. Wikipedia. [Link]

-

Dong, M., et al. (2006). Cross-linking strategies to study peptide ligand-receptor interactions. Methods in Molecular Biology, 340, 149-65. [Link]

-

ResearchGate. (n.d.). Structures of CD44 gene and protein. ResearchGate. [Link]

-

Yazdian-Robati, R., et al. (2023). CD44-specific short peptide A6 boosts cellular uptake and anticancer efficacy of PEGylated liposomal doxorubicin in vitro and in vivo. Cancer Nanotechnology, 14(1), 58. [Link]

-

Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

-

Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

-

de Mol, N. J., & Fischer, M. J. E. (Eds.). (2010). Surface Plasmon Resonance. Methods in Molecular Biology, 627. [Link]

-

Sweeney, M. C., et al. (1998). Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry, 37(21), 7823-7830. [Link]

-

ResearchGate. (2025). How to determine the novel receptor of a peptide?. ResearchGate. [Link]

-

NovoPro. (n.d.). A6 peptide. NovoPro. [Link]

-

Evotec. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Evotec. [Link]

-

ResearchGate. (n.d.). In vivo therapeutic efficacy of PLD and A6- PLD in mice bearing C-26... ResearchGate. [Link]

-

National Cancer Institute. (n.d.). Definition of A6. NCI Dictionary of Cancer Terms. [Link]

-

Li, S., et al. (2020). Current Experimental Methods for Characterizing Protein–Protein Interactions. WIREs Data Mining and Knowledge Discovery, 10(4), e1371. [Link]

-

ResearchGate. (n.d.). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. ResearchGate. [Link]

-

Creative Animodel. (n.d.). In vivo Efficacy Testing. Creative Animodel. [Link]

-

Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

-

AMSbiopharma. (2025). Peptide Drugs: Discovery and Development Explained. AMSbiopharma. [Link]

Sources

- 1. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure, function and role of CD44 in neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patrinum.ch [patrinum.ch]

- 7. CD44 Receptor | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. CD44 - Wikipedia [en.wikipedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. bioradiations.com [bioradiations.com]

- 13. nuvisan.com [nuvisan.com]

- 14. rapidnovor.com [rapidnovor.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide for the Investigation of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 in Tumor Cell Migration

Foreword: The Imperative for Novel Anti-Metastatic Agents

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the primary cause of cancer-related mortality. The intricate process of tumor cell migration is a critical step in the metastatic cascade and represents a key target for therapeutic intervention. Small peptides, with their high specificity and potential for targeted delivery, are emerging as a promising class of molecules for modulating cellular processes, including cell migration. This guide provides a comprehensive framework for the investigation of a novel synthetic peptide, Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2, as a potential modulator of tumor cell migration. While the specific biological functions of this peptide are not yet extensively documented in peer-reviewed literature, this document outlines a robust, multi-faceted approach to systematically characterize its activity and elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel anti-cancer therapeutics.

Part 1: Foundational Characterization of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2

Prior to any biological evaluation, the identity, purity, and stability of the synthetic peptide must be rigorously established. This foundational step is critical for the reproducibility and validity of all subsequent experiments.

1.1 Peptide Synthesis and Purification

The peptide Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve a purity of >95%.

1.2 Physicochemical Characterization

The purified peptide should be subjected to a series of analytical techniques to confirm its identity and integrity.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To verify the molecular weight of the peptide. | A mass spectrum with a major peak corresponding to the calculated molecular weight of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2. |

| Amino Acid Analysis (AAA) | To confirm the amino acid composition and stoichiometry. | The relative ratios of Lys, Pro, Ser, and Glu should match the peptide sequence. |

| Nuclear Magnetic Resonance (NMR) | To determine the three-dimensional structure of the peptide in solution. | Provides insights into the peptide's conformation, which can be crucial for its biological activity. |

Part 2: In Vitro Assessment of Tumor Cell Migration and Invasion

A series of well-established in vitro assays should be employed to determine the effect of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 on the migratory and invasive potential of cancer cells. The choice of cell lines should be relevant to the cancer type of interest.

2.1 The Wound Healing (Scratch) Assay: A Measure of Collective Cell Migration

This assay provides a straightforward method to assess the effect of the peptide on the collective migration of a cell monolayer.[1][2][3]

Protocol:

-

Seed cancer cells in a 6-well plate and culture until a confluent monolayer is formed.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treat the cells with varying concentrations of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2. A vehicle control (the solvent used to dissolve the peptide) should be included.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Quantify the rate of wound closure over time. A decrease in the rate of closure in peptide-treated cells compared to the control would suggest an inhibitory effect on cell migration.

2.2 The Transwell Migration (Boyden Chamber) Assay: Quantifying Chemotaxis

This assay is used to evaluate the effect of the peptide on the directional migration of cells towards a chemoattractant.[4]

Protocol:

-

Place a cell culture insert with a porous membrane (typically 8 µm pores) into the wells of a 24-well plate.

-

Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Resuspend cancer cells in serum-free media containing different concentrations of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 and add them to the upper chamber of the insert.

-

Incubate for a period that allows for cell migration through the membrane (e.g., 12-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields. A reduction in the number of migrated cells in the presence of the peptide indicates an inhibitory effect.

2.3 The 3D Spheroid Invasion Assay: A More Physiologically Relevant Model

This assay mimics the in vivo environment more closely by assessing the ability of cancer cells to invade a three-dimensional matrix.

Protocol:

-

Generate cancer cell spheroids by seeding cells in ultra-low attachment plates.

-

Embed the spheroids in a matrix that mimics the extracellular matrix (ECM), such as Matrigel.

-

Add media containing different concentrations of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 to the wells.

-

Monitor the invasion of cells from the spheroid into the surrounding matrix over time using microscopy.

-

Quantify the area of invasion. A decrease in the invasive area in peptide-treated spheroids suggests an anti-invasive effect.

Part 3: Elucidating the Molecular Mechanisms of Action

Understanding the signaling pathways modulated by Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 is crucial for its development as a therapeutic agent.

3.1 Investigating Key Signaling Pathways in Cell Migration

Several signaling pathways are known to regulate tumor cell migration. The effect of the peptide on the activation of key proteins in these pathways should be investigated using techniques like Western blotting.

Potential Target Pathways:

-

Focal Adhesion Kinase (FAK) Signaling: FAK is a key regulator of cell adhesion and migration.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus to regulate gene expression involved in migration.

-

Rho GTPase Signaling: This family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton, which is essential for cell movement.

Experimental Workflow:

Caption: Western Blotting Workflow for Pathway Analysis.

Part 4: In Vivo Validation in Animal Models of Metastasis

The anti-migratory and anti-invasive effects of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 observed in vitro must be validated in a living organism. Several well-established mouse models of metastasis can be utilized for this purpose.[5][6][7][8][9]

4.1 Xenograft Models

Immunocompromised mice (e.g., nude or SCID mice) are injected with human cancer cells.

-

Orthotopic Models: Cancer cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically relevant microenvironment.[5]

-

Experimental Metastasis Models: Cancer cells are injected directly into the circulation (e.g., via the tail vein) to study the later stages of metastasis.

4.2 Syngeneic Models

Immunocompetent mice are injected with mouse cancer cells. These models are useful for studying the interaction between the tumor and the immune system.

Experimental Design:

-

Establish tumors in mice.

-

Treat one group of mice with Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 and another group with a vehicle control.

-

Monitor tumor growth and the development of metastases over time using imaging techniques such as bioluminescence imaging (if the cancer cells are engineered to express luciferase).[5][6][7]

-

At the end of the study, euthanize the mice and perform histological analysis of the primary tumor and distant organs to quantify the extent of metastasis.

Caption: In Vivo Metastasis Study Workflow.

Part 5: Data Interpretation and Future Directions

The culmination of these in vitro and in vivo studies will provide a comprehensive understanding of the potential of Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 as an anti-metastatic agent.

Interpreting the Results:

-

Consistent Inhibition: If the peptide consistently inhibits cell migration and invasion across multiple in vitro assays and reduces metastasis in vivo, it warrants further investigation.

-

Dose-Dependent Effects: The effective concentration of the peptide should be determined to establish a therapeutic window.

-

Mechanism of Action: The molecular pathway analysis will provide insights into how the peptide exerts its effects, which can guide further optimization and development.

Future Directions:

-

Lead Optimization: If the peptide shows promise, medicinal chemistry efforts can be employed to improve its potency, stability, and pharmacokinetic properties.

-

Toxicity Studies: Comprehensive toxicology studies will be necessary to assess the safety of the peptide before it can be considered for clinical trials.

-

Combination Therapies: The potential of using Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 in combination with other anti-cancer drugs should be explored to enhance therapeutic efficacy.

Conclusion

The investigation of novel peptides like Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 holds significant promise for the development of new and effective treatments for metastatic cancer. The systematic and rigorous approach outlined in this guide provides a clear roadmap for characterizing the anti-migratory and anti-invasive properties of this peptide, elucidating its mechanism of action, and evaluating its therapeutic potential. Through such dedicated research, we can hope to translate promising laboratory findings into tangible clinical benefits for cancer patients.

References

- Animal models to study metastasis. (n.d.).

- In vitro assays - Pharmatest Services. (n.d.).

- Metastasis Mouse Models | Kyinno Bio. (n.d.).

- In vitro Cell Invasion Assay - Innoprot. (n.d.).

- In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - Frontiers. (n.d.).

- In Vivo Metastasis Assays - Reaction Biology. (n.d.).

- Cell Migration & Invasion Assays - MilliporeSigma. (n.d.).

- In vitro Cell Migration and Invasion Assays - JoVE. (2013, May 29).

- Khanna, C., & Hunter, K. (2005). Modeling metastasis in vivo. Carcinogenesis, 26(3), 513-523.

- Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI. (n.d.).

Sources

- 1. pharmatest.com [pharmatest.com]

- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 3. Video: In vitro Cell Migration and Invasion Assays [jove.com]

- 4. innoprot.com [innoprot.com]

- 5. Animal models to study metastasis — Department of Human Structure and Repair — Ghent University [ugent.be]

- 6. Metastasis Mouse Models | Kyinno Bio [kyinno.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Modeling metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of Urokinase-Derived Peptide A6: Mechanisms, Methodologies, and Therapeutic Applications

Executive Summary

Metastasis and tumor invasion remain the primary drivers of cancer-related mortality. In the pursuit of targeted anti-metastatic therapies, the urokinase-derived peptide A6 has emerged as a compelling clinical candidate[1]. As an octapeptide (Ac-KPSSPPEE-NH2) derived from the connecting peptide domain of the human urokinase plasminogen activator (uPA), A6 exhibits potent anti-migratory and anti-invasive properties without the dose-limiting toxicities typically associated with traditional cytotoxic agents[2].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and researchers with a deep dive into the paradoxical mechanism of action of A6, its preclinical efficacy profile, and the self-validating experimental protocols required to evaluate its activity in both in vitro and in vivo models.

Molecular Characteristics & Mechanism of Action

While A6 is derived from uPA (amino acids 136–143), it does not bind to the uPA receptor (uPAR) nor does it interfere with uPA/uPAR binding[2]. Instead, the mechanistic target of A6 is CD44 , a heavily glycosylated transmembrane receptor overexpressed on various cancer cells and cancer stem cells[3]. A6 shares sequence homology with a portion of the link domain of CD44 (120-NASAPPEE-127), allowing it to directly interact with the receptor[4].

The "Cytoskeletal Paralysis" Paradox

The causality behind A6's anti-metastatic effect is highly counterintuitive. Rather than acting as a traditional receptor antagonist, A6 acts as an agonist for CD44 adhesive activity[3].

-

Conformational Shift: A6 binding alters the tertiary structure of CD44, enhancing its affinity for its primary extracellular matrix ligand, Hyaluronic Acid (HA)[3].

-

Hyper-Activation of Focal Adhesions: This interaction triggers robust intracellular signaling, specifically the phosphorylation of Focal Adhesion Kinase (FAK at pY397, pY576/577, pY925) and MEK (pS217/221)[3].

-

Inhibition of Motility: Cell migration requires a dynamic, cyclical process of focal adhesion formation at the leading edge and detachment at the trailing edge. By hyper-activating FAK and inducing excessive adhesion to the extracellular matrix, A6 induces a state of "cytoskeletal paralysis." The cells become too firmly anchored to migrate or invade, effectively halting metastasis[5].

Fig 1. Mechanism of Action: A6 binds CD44, hyper-activating adhesion and paralyzing cell migration.

Preclinical Efficacy Profiling

A6 has been rigorously evaluated across multiple solid tumor models. Its efficacy is directly correlated with the target cell's baseline CD44 expression[3]. Below is a synthesized summary of key quantitative data from foundational preclinical studies.

Table 1: In Vitro Migration & Invasion Inhibition

| Cell Line | Cancer Type | CD44 Expression Status | Assay Type | IC50 / Efficacy |

| SKOV3 | Ovarian | High | Boyden Chamber Migration | 5 – 110 nmol/L[3] |

| OVCAR3 | Ovarian | High | Boyden Chamber Migration | 5 – 110 nmol/L[3] |

| A2780 | Ovarian | Low/Negative | Boyden Chamber Migration | Non-responsive[3] |

| PC-3 LN4 | Prostate | High | Matrigel Invasion | ~75% inhibition at 50 µM[5][6] |

Table 2: In Vivo Anti-Metastatic Efficacy

| Animal Model | Tumor Cell Line | Treatment Regimen | Key Outcomes |

| Experimental Metastasis | B16-F10 Melanoma (I.V.) | 100 mg/kg S.C., BID | 50% reduction in lung tumor foci (p=0.029)[3]. |

| Orthotopic Implantation | PC-3 LN4 Prostate | Continuous S.C. infusion | 70% reduction in lymph node volume; prolonged survival[6]. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, preclinical evaluation of A6 must utilize self-validating systems. This means incorporating internal controls (e.g., CD44-negative cell lines) to prove that the observed phenotypic changes are mechanistically driven by the A6-CD44 axis, rather than off-target cytotoxicity.

Protocol A: In Vitro Boyden Chamber Chemotaxis Assay

Causality & Rationale: The Boyden chamber mimics the tissue infiltration step of metastasis. By establishing a chemotactic gradient, we force the cells to actively reorganize their cytoskeleton. A6's ability to paralyze this process is measured here.

-

Step 1: Preparation: Coat 8-µm pore polycarbonate filter inserts with 10 µg/mL fibronectin or HA to provide an adhesive substrate.

-

Step 2: Cell Starvation & Seeding: Serum-starve SKOV3 (CD44+) and A2780 (CD44-) cells for 24 hours. Resuspend in serum-free media and seed

cells into the upper chamber. Validation checkpoint: A2780 serves as the negative control to rule out non-CD44 mediated effects. -

Step 3: Treatment: Add A6 peptide (10, 50, and 100 nmol/L) or a scrambled control peptide to the upper chamber[2].

-

Step 4: Chemotactic Gradient: Fill the lower chamber with media containing 10% FBS as a chemoattractant.

-

Step 5: Incubation & Endpoint: Incubate for 24 hours at 37°C. Remove non-migrated cells from the top of the filter with a cotton swab. Fix migrated cells on the underside with methanol, stain with Crystal Violet, and quantify via light microscopy (5 random fields per well).

Protocol B: In Vivo Experimental Pulmonary Metastasis Model

Causality & Rationale: Intravenous (tail vein) injection bypasses the primary tumor growth phase, forcing cells directly into the pulmonary capillary bed. This isolates the extravasation and colonization phases of metastasis—the exact processes A6 disrupts via CD44 modulation[3].

-

Step 1: Cell Preparation: Harvest B16-F10 melanoma cells at ~80% confluence. Resuspend in sterile PBS at a concentration of

cells/mL. -

Step 2: Inoculation: Inject 0.1 mL (

cells) into the lateral tail vein of 6-8 week old C57BL/6 mice. -

Step 3: Dosing Regimen: Immediately post-injection, begin administration of A6 peptide at 100 mg/kg subcutaneously (S.C.), twice daily (BID). Control groups receive vehicle (PBS) or scrambled peptide[3].

-

Step 4: Incubation: Maintain treatment for 14 to 21 days. Monitor animal weight to validate the absence of systemic toxicity.

-

Step 5: Endpoint Analysis: Euthanize mice, excise lungs, and fix in Bouin's solution. The melanin-producing B16-F10 cells will form distinct black macroscopic foci on the lung surface. Quantify foci under a dissecting microscope.

Fig 2. In vivo experimental metastasis workflow evaluating A6 efficacy via hematogenous dissemination.

Emerging Applications: A6 in Targeted Nanomedicine

While A6 demonstrated an excellent safety profile in Phase I/II clinical trials (e.g., for persistent epithelial ovarian cancer), its efficacy as a monotherapy in advanced disease was modest[7]. Consequently, the field has pivoted to leveraging A6's high affinity for CD44 as a targeting ligand for nanomedicine [8].

Recent preclinical studies have successfully functionalized polycaprolactone-polyethylene glycol (PCL-PEG) nanoparticles and polymersomes with the A6 peptide[8]. By decorating the surface of these nanocarriers with A6, researchers can actively target CD44-overexpressing tumors, facilitating the targeted intracellular delivery of potent chemotherapeutics (like vincristine, epirubicin, or curcumin) while simultaneously suppressing tumor cell invasion[8]. This dual-action approach—combining targeted cytotoxicity with cytoskeletal paralysis—represents the next frontier in A6-derived therapeutics.

References

-

Piotrowicz RS, et al. "A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells." Molecular Cancer Therapeutics, 2011. URL:[Link]

-

Finlayson M. "Modulation of CD44 Activity by A6-Peptide." Frontiers in Immunology, 2015. URL:[Link]

-

Boyd DD, et al. "A urokinase-derived peptide (A6) increases survival of mice bearing orthotopically grown prostate cancer and reduces lymph node metastasis." The American Journal of Pathology, 2003. URL:[Link]

-

Gold MA, et al. "A phase II study of a urokinase-derived peptide (A6) in the treatment of persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma: a Gynecologic Oncology Group study." Gynecologic Oncology, 2012. URL:[Link]

-

National Cancer Institute (NCI). "Definition of urokinase-derived peptide A6." NCI Drug Dictionary. URL:[Link]

-

Alizadeh E, et al. "PCL-PEG Nanoparticle Functionalized with A6 Peptide: A Promising Delivery System for Curcumin Against Cancer Cells." Preprints.org, 2023. URL:[Link]

Sources

- 1. Facebook [cancer.gov]

- 2. Frontiers | Modulation of CD44 Activity by A6-Peptide [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Modulation of CD44 Activity by A6-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase II Study of a Urokinase-Derived Peptide (A6) in the Treatment of Persistent or Recurrent Epithelial Ovarian, Fallopian Tube, or Primary Peritoneal Carcinoma: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A urokinase-derived peptide (A6) increases survival of mice bearing orthotopically grown prostate cancer and reduces lymph node metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase II study of a urokinase-derived peptide (A6) in the treatment of persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PCL-PEG Nanoparticle Functionalized with A6 Peptide: A Promising Delivery System for Curcumin Against Cancer Cells[v1] | Preprints.org [preprints.org]

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 (A6 Peptide)

Introduction & Biological Significance

The A6 peptide (Sequence: Ac-KPSSPPEE-NH2) is a capped, eight-amino-acid synthetic peptide derived from the biologically active connecting peptide domain of the human urokinase plasminogen activator (uPA)[1]. In oncological research and drug development, A6 has garnered significant attention due to its high affinity for CD44, a multifunctional cell surface glycoprotein heavily involved in tumor progression.